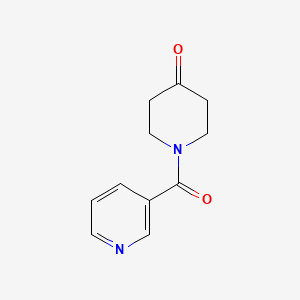

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate

説明

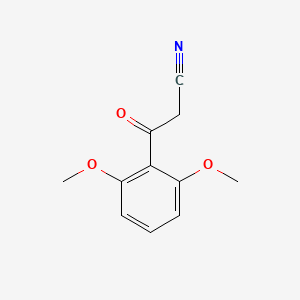

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Key Intermediate in Biotin Synthesis

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is an important intermediate in the synthesis of Biotin, a water-soluble vitamin. This compound plays a crucial role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

2. In Organic Synthesis and Structural Studies

This compound is utilized in various organic synthesis processes. For instance, it has been involved in studies exploring the bromination and chlorination reactions of similar cyclohexene derivatives, revealing insights into reaction mechanisms and structural conformations (Bouteiller-Prati et al., 1983).

3. Parallel Kinetic Resolution in Asymmetric Synthesis

The compound has applications in parallel kinetic resolution processes for the asymmetric synthesis of certain derivatives. This is significant in producing differentially protected derivatives with high yield and enantiomeric purity (Aye et al., 2008).

4. Building Blocks in Organic Chemistry

In the realm of organic chemistry, derivatives of this compound have been prepared and used as building blocks. These derivatives, such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, behave as N-(Boc)-protected nitrones, demonstrating their utility in organic synthesis (Guinchard et al., 2005).

5. Role in Foldamer Research

This compound-related compounds have been studied as precursors in foldamer research. These studies focus on novel classes of foldamers based on aza/α-dipeptide oligomerization, which are important for understanding protein folding and structure (Abbas et al., 2009).

6. Conformational Analysis in Chemistry

The compound has been instrumental in conformational analysis studies, particularly in understanding the preferred rotational conformation of certain cyclohexane and 1,3-dioxane derivatives in both solid and calculated states (Gordillo et al., 1992).

7. Versatile Synthetic Building Blocks

It serves as a versatile synthetic building block, demonstrated in studies showing selective ring-opening reactions of related aziridines with a range of nucleophiles, highlighting its adaptability in synthetic chemistry (Armstrong & Ferguson, 2012).

8. Insight into Degradation Pathways

Research involving the degradation of similar compounds, like methyl tert-butyl ether, provides insights into the degradation pathways of these compounds, including the identification of primary byproducts and intermediates. This is crucial in understanding the environmental impact and breakdown mechanisms of such compounds (Stefan et al., 2000).

9. Attractiveness Studies in Entomology

In entomology, isomers of related compounds have been studied for their attractiveness to the Mediterranean fruit fly, providing valuable data for pest control strategies (McGovern et al., 1987).

10. Electroorganic Reactions and Stereoselectivity

The compound and its derivatives have been subjects in studies of electroorganic reactions and stereoselectivity, contributing to the understanding of hydrogenation mechanisms and the influence of reaction conditions on product isomer proportions (Matteis & Utley, 1992).

特性

IUPAC Name |

tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-10(7-9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYMEIIREZLGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641002 | |

| Record name | tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400898-92-2 | |

| Record name | tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1323259.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)